molecular formula C8H14O2 B024261 Dihydro-5-methyl-3-propyl-2(3H)-furanone CAS No. 40923-58-8

Dihydro-5-methyl-3-propyl-2(3H)-furanone

Cat. No. B024261
CAS RN: 40923-58-8
M. Wt: 142.2 g/mol
InChI Key: NMNZFIPBKPDLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furanones typically involves reactions of carboxylic acids with epoxides in the presence of catalysts. For example, the synthesis of 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone was achieved by reacting butyric acid with 1,2-epoxypropane using lithium, naphthalene, and diethylamine as catalysts. This method could potentially be adapted for the synthesis of Dihydro-5-methyl-3-propyl-2(3H)-furanone by altering the alkyl groups to match the desired compound (You, 1999).

Molecular Structure Analysis

The molecular structure of furanones like Dihydro-5-methyl-3-propyl-2(3H)-furanone is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC/MS). These techniques help in understanding the compound's structural features, including the arrangement of the methyl and propyl groups on the furanone ring.

Chemical Reactions and Properties

Furanones participate in various chemical reactions, including ring-closing metathesis, condensation reactions, and nucleophilic additions. For instance, 3-Methyl-2(5H)-furanone's synthesis demonstrates furanones' ability to undergo ring-closing reactions efficiently using Grubbs' catalyst (Malik, Rutjes, & Zwanenburg, 2010).

Physical Properties Analysis

The physical properties of furanones, such as boiling points, melting points, and solubilities, are crucial for their application in various fields. These properties are often determined experimentally and contribute to the understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of Dihydro-5-methyl-3-propyl-2(3H)-furanone, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are central to its application in synthetic chemistry. Studies on similar furanones show that their reactivity can lead to the formation of complex molecules with significant biological activities (Husain, Alam, & Siddiqui, 2009).

properties

IUPAC Name

5-methyl-3-propyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZFIPBKPDLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335572
Record name DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-5-methyl-3-propyl-2(3H)-furanone

CAS RN

40923-58-8
Record name DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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